molecular formula C7H9NO2 B1278220 2-Amino-5-methoxyphenol CAS No. 40925-70-0

2-Amino-5-methoxyphenol

Cat. No. B1278220
CAS RN: 40925-70-0
M. Wt: 139.15 g/mol
InChI Key: AOWNYDDZDLTCGB-UHFFFAOYSA-N
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Patent
US09102636B2

Procedure details

Subsequently, a mixture of 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) was prepared in an ethyl acetate/ethanol (100 mL, 1:1 v/v) mixture. The resulting slurry was stirred under an H2 atmosphere for 3.5 h at room temperature. Hydrogen was subsequently purged from the reaction flask and the reaction mixture was filtered through Celite. After washing the celite pad with additional solvent, volatiles in the resultant filtrate were removed in vacuo to give 2-amino-5-methoxyphenol (6.03 g, 98%).
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
catalyst
Reaction Step One
Name
ethyl acetate ethanol
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([OH:9])[CH:8]=1>[Pd].C(OCC)(=O)C.C(O)C>[NH2:10][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][C:7]=1[OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
7.47 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
1.87 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
ethyl acetate ethanol
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred under an H2 atmosphere for 3.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen was subsequently purged from the reaction flask
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
After washing the celite pad with additional solvent, volatiles in the resultant filtrate
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.